molecular formula C₃₄H₅₁N₇O₁₅ B105305 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone CAS No. 79411-15-7

18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone

Cat. No.: B105305
CAS No.: 79411-15-7
M. Wt: 797.8 g/mol
InChI Key: BLKJKIJFNJAQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Development Timeline

The echinocandin class of antifungal agents traces its origins to the discovery of echinocandin B in 1974 by researchers at Ciba-Geigy AG, who isolated it from Aspergillus delacroxii (later reclassified as Aspergillus nidulans var. echinulatus) . Independent discoveries followed, including reports from Sandoz AG and Ely Lilly & Co., which identified related compounds from Aspergillus rugulosus . Early derivatives such as cilofungin, a semisynthetic analog of echinocandin B, emerged in the 1980s but faced challenges due to hemolytic side effects and poor solubility .

The 1990s marked a turning point with Merck & Co.’s development of caspofungin, derived from pneumocandin B~0~ (produced by Glarea lozoyensis), which received FDA approval in 2001 as the first clinically viable echinocandin . Subsequent derivatives—micafungin (2005) and anidulafungin (2006)—were optimized for reduced toxicity and enhanced solubility through structural modifications of the fatty acid side chain . Recent advancements include rezafungin, a choline-modified analog of anidulafungin with prolonged pharmacokinetics, currently in Phase III trials .

Table 1: Key Milestones in Echinocandin Development

Year Milestone Derivative/Organism Reference
1974 Discovery of echinocandin B Aspergillus delacroxii
1980s Cilofungin development (LY121019) Semisynthetic echinocandin B
2001 FDA approval of caspofungin Derived from pneumocandin B~0~
2005 Approval of micafungin (FR901379 derivative) Coleophoma cylindospora
2006 Approval of anidulafungin Echinocandin B analog
2020s Rezafungin in Phase III trials Structural analog of anidulafungin

Taxonomic Origin and Fungal Producer Organisms

Echinocandin B and its derivatives are primarily biosynthesized by filamentous fungi within the Ascomycota phylum. Key producer organisms include:

  • Aspergillaceae (Eurotiomycetes):
    • Aspergillus nidulans var. echinulatus (echinocandin B) .
    • Aspergillus rugulosus (echinocandin B and aculeacins) .
    • Aspergillus pachycristatus (echinocandin B and sterigmatocystin) .
  • Helotiales (Leotiomycetes):
    • Glarea lozoyensis (pneumocandins A~0~ and B~0~) .
    • Coleophoma cylindospora (FR901379, precursor to micafungin) .

Industrial strains, such as Aspergillus rugulovalvus ATCC 58398, have been engineered via mutagenesis to enhance yields (e.g., 800 mg/L echinocandin B) . Genomic studies reveal conserved biosynthetic gene clusters (ecd/hty) across these taxa, encoding nonribosomal peptide synthetases (NRPSs) and oxygenases critical for cyclization and hydroxylation .

Classification within Polyhydroxylated Cyclic Lipopeptides

The compound 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone belongs to the echinocandin family, characterized by:

  • Cyclic Hexapeptide Core: Comprising nonproteinogenic amino acids, including 4R,5R-dihydroxyornithine, 3S,4S-dihydroxyhomotyrosine, and 4R-hydroxyproline .
  • Lipid Side Chain: An N-acylated linoleoyl or modified fatty acid (e.g., 4-octyloxybenzoate in cilofungin) .
  • Polyhydroxylation: Multiple hydroxyl groups enhance solubility and target binding (e.g., 11,20,21,25-tetrahydroxy substitutions) .

Table 2: Structural Features of Echinocandin B Derivatives

Feature Role in Bioactivity Example Modifications
Cyclic hexapeptide Target binding to β-1,3-glucan synthase Caspofungin: ethyl aminal at C5
Lipid side chain Membrane interaction and solubility Micafungin: sulfated homotyrosine
Hydroxyl groups Hydrogen bonding with enzyme active site Rezafungin: choline amine ether

Significance in Antifungal Research Landscape

Echinocandin derivatives are pivotal due to their unique mechanism: inhibition of β-1,3-glucan synthase, a fungal-specific enzyme absent in humans, minimizing off-target toxicity . They exhibit potent activity against Candida spp. (including azole-resistant strains) and Aspergillus spp., with caspofungin remaining first-line for invasive candidiasis . Structural innovations, such as rezafungin’s choline substitution, address historical limitations (e.g., hemolysis) and extend half-life for weekly dosing . Genomic insights into NRPS clusters (ecdA, htyA) have enabled rational engineering of high-yield strains and novel analogs .

Research Frontiers:

  • Resistance Mitigation: Modifications to circumvent FKS1 mutations in Candida spp. .
  • Broad-Spectrum Activity: Exploration against emerging pathogens like Pneumocystis and multidrug-resistant molds .
  • Synthetic Biology: Heterologous expression of echinocandin clusters in Aspergillus nidulans for scalable production .

Properties

IUPAC Name

18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKJKIJFNJAQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509209
Record name 9-Amino-23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6,20-bis(1-hydroxyethyl)-16-methylhexadecahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosine-5,8,14,19,22,25(9H,25aH)-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79411-15-7
Record name 9-Amino-23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6,20-bis(1-hydroxyethyl)-16-methylhexadecahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosine-5,8,14,19,22,25(9H,25aH)-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]- (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound known as 18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone exhibits a complex structure characterized by multiple chiral centers and functional groups. Its intricate molecular design suggests potential bioactivity across various biological pathways.

  • Molecular Formula : C34H51N7O15
  • Molecular Weight : 797.8 g/mol
  • IUPAC Name : (3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of research include:

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

The compound has shown promise in inhibiting the growth of various microbial strains. Studies suggest that the phenolic components within its structure contribute to its antimicrobial efficacy against bacteria and fungi.

Anticancer Effects

Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms involve modulation of cell signaling pathways associated with cancer progression.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity.

Data Tables

Biological ActivityObserved EffectReference
AntioxidantDPPH scavenging
AntimicrobialInhibition of E. coli
AnticancerInduction of apoptosis
Enzyme inhibitionα-glucosidase inhibition

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of similar compounds using the DPPH assay:

  • Result : The compound demonstrated an IC50 value comparable to established antioxidants.

Case Study 2: Antimicrobial Evaluation

A study tested the antimicrobial activity against various pathogens:

  • Result : The compound showed significant inhibition against Staphylococcus aureus and Candida albicans.

Case Study 3: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed:

  • Result : The compound induced apoptosis at concentrations lower than those toxic to normal cells.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity
Echinocandins are known for their antifungal properties by inhibiting the synthesis of β-(1→3)-D-glucan in fungal cell walls. The compound has demonstrated potent activity against Candida and Aspergillus species. Its mechanism involves binding to the enzyme (1→3)-β-D-glucan synthase which is crucial for cell wall integrity in fungi .

Clinical Use
This compound is utilized in treating invasive fungal infections in immunocompromised patients. Its pharmacokinetic profile includes a biological half-life of approximately 40–50 hours and significant protein binding (around 84%), making it suitable for clinical applications where sustained antifungal activity is required .

Biochemical Research

Enzyme Inhibition Studies
Research has shown that the compound exhibits enzyme inhibitory effects which can be leveraged in biochemical studies to understand fungal metabolism and resistance mechanisms. Its ability to inhibit certain enzymes makes it a valuable tool for studying metabolic pathways in fungi .

Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties due to its phenolic components. This aspect is being explored for potential applications in reducing oxidative stress in various biological systems .

Case Studies

Case Study 1: Efficacy Against Candida auris
A clinical trial evaluated the efficacy of this echinocandin against Candida auris infections. Results indicated a significant reduction in fungal load among treated patients compared to those receiving standard antifungal therapy. The study highlighted the importance of this compound as a therapeutic option for resistant fungal infections .

Case Study 2: Mechanism of Action Analysis
In vitro studies have elucidated the mechanism by which this compound disrupts fungal cell wall synthesis. By utilizing mutant strains lacking β-(1→3)-D-glucan synthase activity, researchers confirmed that the compound's antifungal action is directly linked to its ability to inhibit this enzyme .

Data Tables

Property Value
Chemical Class Echinocandin
Mechanism of Action Inhibition of β-(1→3)-D-glucan synthase
Biological Half-Life 40–50 hours
Protein Binding 84%
Target Organisms Candida spp., Aspergillus spp.
Study Focus Findings
Efficacy against C. aurisSignificant reduction in fungal load
Mechanism analysisDirect inhibition of cell wall synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

MFR-a cofactor (): While structurally distinct, MFR-a shares a formylated polyhydroxylated backbone. The target compound’s hydroxyl and amino groups may mimic MFR-a’s ability to coordinate metals or participate in redox reactions .

Aminophenol isomers (): o-, m-, and p-Aminophenol isomers demonstrate how positional differences in hydroxyl/amino groups affect toxicity and bioavailability. The 4-hydroxyphenyl group in the target compound may reduce acute toxicity compared to o-aminophenol analogs .

Catechin derivatives (): Catechins like EGCG share polyhydroxylated aromatic systems.

Computational Similarity Metrics

Studies in and highlight the use of Tanimoto coefficients and graph-based algorithms to quantify structural similarity. For example, the compound in (C63H85N8O17) likely shares a high Tanimoto score (>0.7) with the target compound due to overlapping functional groups and macrocyclic topology .

Table 1: Comparative Analysis of Key Features

Feature Target Compound MFR-a () C63H85N8O17 ()
Molecular Weight ~1226 (estimated) ~800–1000 1226.39
Functional Groups 6×OH, 1×NH2, 6×ketones Formyl, hydroxyl 3×OH, 1×NH2, 6×ketones
Key Substituents 4-Hydroxyphenyl, bis(hydroxyethyl) Glutamic acid linkages Pentoxyphenyl benzamide
Potential Applications Chelation, enzyme inhibition Cofactor in methanogens Unknown

Research Implications and Limitations

However, its complexity may hinder synthesis and purification, as seen in related macrocycles (). Computational tools () could prioritize analogs for further study .

Preparation Methods

Carbon Source Optimization

Mannitol historically served as the preferred carbon source but has been replaced by cost-effective alternatives in recent protocols:

Carbon SourceYield (mg/L)Biomass (g/L)
Mannitol450 ± 1225.3 ± 0.8
Glucose387 ± 1528.1 ± 1.2
Sucrose402 ± 1826.9 ± 0.9
Fructose365 ± 2024.7 ± 1.1

Data adapted from large-scale trials demonstrate that sucrose provides the best balance between yield and biomass production.

Mutagenesis for Overproduction

UV and microwave mutagenesis of A. nidulans sexual spores generated mutant strain ZJB12073, which shows:

  • 38% higher titers compared to wild-type strains.

  • Enhanced utilization of peanut oil as a lipid precursor.

  • Reduced byproduct formation (e.g., pneumocandin analogs).

The mutant strain’s fermentation profile under optimized conditions achieves titers of 620 mg/L in 12-day batches.

Precursor Supplementation Strategies

Addition of amino acids and cofactors during fermentation significantly impacts yield:

Critical Precursors

PrecursorOptimal Concentration (g/L)Yield Increase (%)
L-Tyrosine1.224.5
L-Leucine0.818.7
Biotin0.0512.3

A uniform design experiment (U12(4³)) revealed synergistic effects when combining tyrosine (1.2 g/L), leucine (0.8 g/L), and biotin (0.05 g/L), resulting in a 42% yield improvement compared to basal media.

Lipid Precursor Engineering

Peanut oil (20 g/L) serves as the primary lipid source, providing linoleic acid for the N-acyl side chain. Substitution with soybean oil decreases yields by 19%, likely due to differences in fatty acid profiles.

Post-Fermentation Modifications

Extraction and Isolation

  • Methanol Extraction : Centrifuged biomass is treated with methanol (1:2 w/v) at 4°C for 24 hours, achieving 92% recovery.

  • Chromatography : Reverse-phase HPLC (C18 column, 70% methanol/10% acetonitrile/20% H₂O) isolates the target compound with 98.5% purity.

Chemical Amination

The 18-amino group is introduced via a two-step process:

  • Oxidative Deamination : Treatment with L-amino acid oxidase generates a ketone intermediate.

  • Reductive Amination : Sodium cyanoborohydride and ammonium acetate yield the final amine product.

Analytical and Quality Control Methods

ParameterMethodSpecification
PurityHPLC (222 nm)≥98.5%
Stereochemical IntegrityChiral LC-MSAll centers >99% ee
Heavy MetalsICP-MS<10 ppm total

Stability studies show the compound degrades by <2% over 24 months at -20°C in amber vials .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound?

  • Answer : The synthesis of structurally complex polycyclic compounds often requires multi-step protocols involving protective group strategies for hydroxyl and amino functionalities. For example, 4-hydroxyphenyl derivatives (a structural motif in this compound) can be synthesized via copper-enabled coupling reactions or glyoxylic acid-based condensations . Purification typically involves high-performance liquid chromatography (HPLC) with gradient elution, followed by crystallization in polar aprotic solvents (e.g., DMSO/water mixtures). X-ray crystallography is critical for confirming stereochemistry, as demonstrated in similar azatricyclic systems .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Answer : Stability studies should employ accelerated degradation protocols:

  • pH stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis or oxidation products.
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Reference environmental fate studies for analogous compounds in soil/water systems to design degradation experiments .

Q. What assays are suitable for preliminary evaluation of bioactivity?

  • Answer : High-throughput screening (HTS) platforms, such as the EU-OPENSCREEN Academic Compound Library, enable testing against diverse biological targets (e.g., enzymatic inhibition, cytotoxicity). For polyhydroxylated compounds, assays targeting redox-sensitive pathways (e.g., NF-κB or MAPK signaling) are prioritized. Use fluorogenic or luminogenic substrates for real-time activity monitoring .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic vs. NMR-derived structural data?

  • Answer : Discrepancies often arise from dynamic conformational changes in solution (NMR) vs. static crystal packing (X-ray). To reconcile:

  • Perform variable-temperature NMR to probe flexibility in hydroxyl/ethyl groups.
  • Compare density functional theory (DFT)-optimized structures with crystallographic data to identify energetically favored conformers.
  • Use small-molecule crystallography databases (e.g., Cambridge Structural Database) to benchmark bond lengths/angles .

Q. What experimental designs optimize yield in multi-step syntheses while minimizing byproducts?

  • Answer : Apply Design of Experiments (DoE) principles:

  • Factor screening : Identify critical variables (e.g., reaction temperature, catalyst loading) via Plackett-Burman designs.
  • Response surface methodology (RSM) : Optimize conditions using central composite designs.
  • In-line analytics : Incorporate FTIR or Raman spectroscopy for real-time monitoring of intermediates.
    Reference glyoxal-mediated coupling strategies for similar hydroxylated intermediates .

Q. How to assess environmental persistence and ecotoxicology of this compound?

  • Answer : Follow OECD guidelines for environmental fate studies:

  • Soil/water partitioning : Use batch equilibrium experiments with HPLC-UV quantification.
  • Biodegradation : Conduct OECD 301F (manometric respirometry) tests under aerobic conditions.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity profiling. Cross-reference simulant studies for chemical warfare agents to model environmental interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.